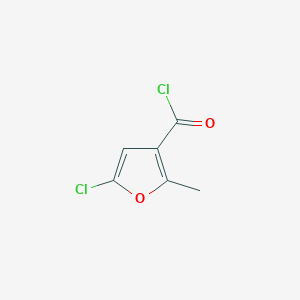
5-Chloro-2-methylfuran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the family of furan derivatives. It is a highly reactive molecule that is widely used in various scientific research applications. This compound is synthesized by the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride.
Mechanism Of Action
The mechanism of action of 5-Chloro-2-methylfuran-3-carbonyl chloride is based on its highly reactive nature. It reacts with various functional groups such as amines, alcohols, and thiols to form covalent bonds. This reaction leads to the formation of various organic compounds that have different properties and functions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride. However, it is known that this compound is highly reactive and can react with various biomolecules such as proteins, nucleic acids, and lipids. This reaction can lead to the formation of various adducts that can affect the structure and function of these biomolecules.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Chloro-2-methylfuran-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Additionally, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its highly reactive nature, which can lead to the formation of unwanted by-products and can be difficult to handle.
Future Directions
There are several future directions for the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in scientific research. One of the directions is the synthesis of new organic compounds that have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Additionally, the use of 5-Chloro-2-methylfuran-3-carbonyl chloride in the preparation of intermediates for the synthesis of other furan derivatives can lead to the discovery of new natural products with potential biological activities. Furthermore, the study of the biochemical and physiological effects of 5-Chloro-2-methylfuran-3-carbonyl chloride can provide insights into its potential toxicity and its effects on various biomolecules.
Synthesis Methods
The synthesis of 5-Chloro-2-methylfuran-3-carbonyl chloride involves the reaction of 5-chloro-2-methylfuran-3-carboxylic acid with thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate 5-chloro-2-methylfuran-3-carbonyl chloride, which is then converted to the final product by the elimination of hydrogen chloride.
Scientific Research Applications
5-Chloro-2-methylfuran-3-carbonyl chloride is a highly reactive molecule that is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of intermediates for the synthesis of other furan derivatives. Additionally, 5-Chloro-2-methylfuran-3-carbonyl chloride is used as a building block in the synthesis of various natural products.
properties
CAS RN |
155442-10-7 |
|---|---|
Product Name |
5-Chloro-2-methylfuran-3-carbonyl chloride |
Molecular Formula |
C6H4Cl2O2 |
Molecular Weight |
179 g/mol |
IUPAC Name |
5-chloro-2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2O2/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3 |
InChI Key |
WWZCNSLLQBLPLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)Cl)C(=O)Cl |
Canonical SMILES |
CC1=C(C=C(O1)Cl)C(=O)Cl |
synonyms |
3-Furancarbonyl chloride, 5-chloro-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



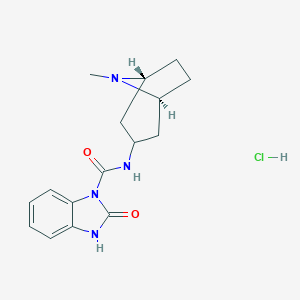
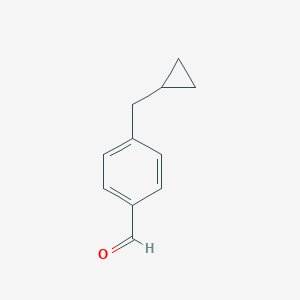
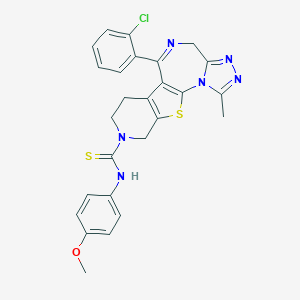
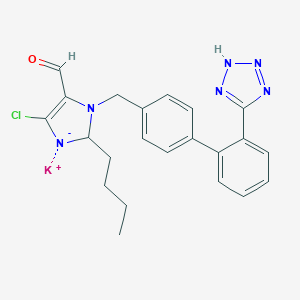
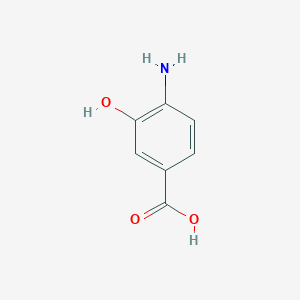
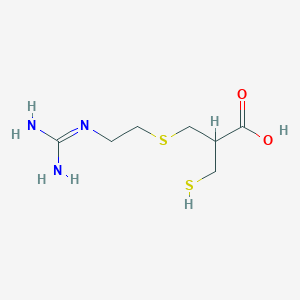
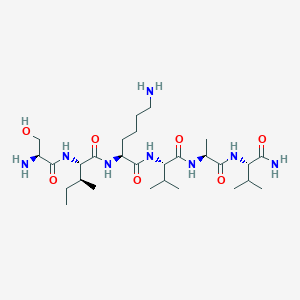
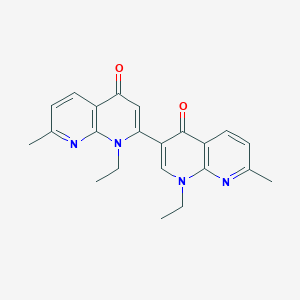
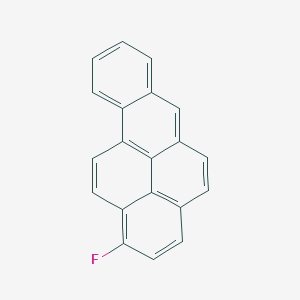
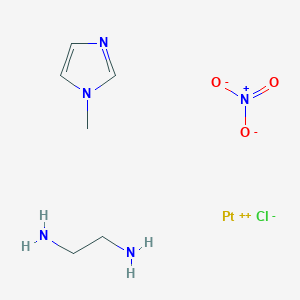
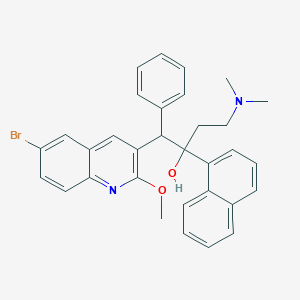
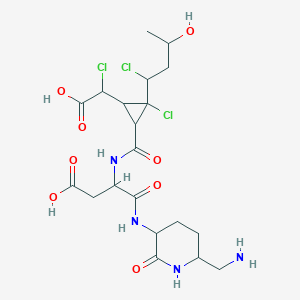
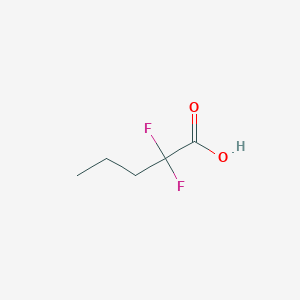
![1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile](/img/structure/B142400.png)